5-Desethyl 5-Carboxy Pioglitazone

Übersicht

Beschreibung

Molecular Structure Analysis

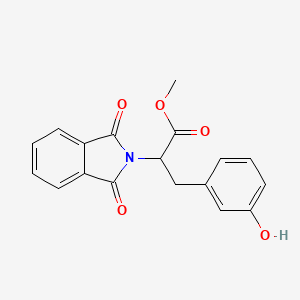

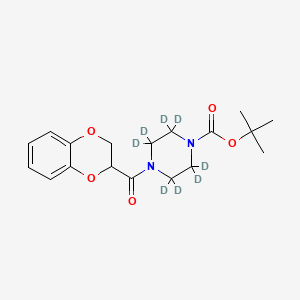

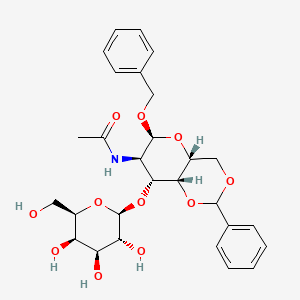

The molecular formula of 5-Desethyl 5-Carboxy Pioglitazone is C18H16N2O5S . Its molecular weight is 372.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4 g/mol, an XLogP3-AA of 2.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, a rotatable bond count of 7, an exact mass of 372.07799279 g/mol, a monoisotopic mass of 372.07799279 g/mol, a topological polar surface area of 131 Ų, and a heavy atom count of 26 .Wissenschaftliche Forschungsanwendungen

Cardiovascular Protection

Pioglitazone has shown potential in protecting against cardiac cell apoptosis and mitochondrial damage in ischemia/reperfusion injury in rats (Li, Lang, Mao, Tian, & Feng, 2008).

Metabolic Effects

It influences the expression of genes related to lipid and carbohydrate metabolism in diabetic patients, potentially affecting lipid storage (Bogacka, Xie, Bray, & Smith, 2004).

Vascular Smooth Muscle Influence

Pioglitazone impacts calcium channels in vascular smooth muscle cells, which might play a role in its blood pressure-lowering effects (Zhang, Sowers, Ram, Standley, & Peuler, 1994).

Adipocyte Differentiation

It induces adipocyte differentiation in obese Zucker rats, which may have implications for obesity and insulin resistance (Haliakon, Doaré, Foufelle, Kergoat, Guerre-Millo, Berthault, Dugail, Morin, Auwerx, & Ferré, 1997).

Mitochondrial Biogenesis

Pioglitazone has been shown to induce mitochondrial biogenesis and enhance genes involved in fatty acid oxidation in human subcutaneous adipose tissue (Bogacka, Xie, Bray, & Smith, 2005).

Hypoglycemic and Hypolipidemic Effects

It has been studied for its potent hypoglycemic and hypolipidemic activities, as demonstrated in genetically obese and diabetic mice (Sohda, Mizuno, Momose, Ikeda, Fujita, & Meguro, 1992).

Body Composition and Hemodynamics

Pioglitazone affects body composition and hemodynamics in type 2 diabetic patients, including changes in body water content and vascular resistance (Basu, Jensen, McCann, Mukhopadhyay, Joyner, & Rizza, 2006).

Insulin Sensitivity

The drug has been shown to activate insulin receptor kinase, thereby increasing insulin sensitivity in non-insulin-dependent diabetes mellitus (Kobayashi, Iwanishi, Egawa, & Shigeta, 1992).

Metabolite Identification

Studies have identified various metabolites of pioglitazone in rats and dogs, elucidating its metabolic pathways (Kiyota, Kondo, Maeshiba, Hashimoto, Yamashita, Yoshimura, Motohashi, & Tanayama, 1997).

Carotid Plaque Stabilization

Pioglitazone has been studied for its potential to stabilize vulnerable plaque in patients with acute coronary syndrome and type 2 diabetes mellitus (Hirano, Nakamura, Kitta, Yano, Kobayashi, Sano, Fujioka, Saito, Kodama, Kawabata, Nakamura, Obata, & Kugiyama, 2009).

Wirkmechanismus

Target of Action

The primary target of 5-Desethyl 5-Carboxy Pioglitazone is the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver .

Mode of Action

this compound is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production . This interaction with its targets results in improved insulin sensitivity and the enhanced uptake of blood glucose .

Biochemical Pathways

The activation of PPARγ by this compound affects numerous metabolic processes, most notably lipid and glucose homeostasis . It modulates the transcription of the genes involved in the control of glucose and lipid metabolism in the muscle, adipose tissue, and the liver .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve promoting insulin sensitivity and improving the uptake of blood glucose . This results in better control of glucose and lipid metabolism, which is beneficial for managing conditions like type 2 diabetes mellitus .

Biochemische Analyse

Biochemical Properties

It is known that Pioglitazone, the parent compound, interacts with peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . The activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Cellular Effects

Pioglitazone has been shown to reduce proliferative and invasive abilities and induce apoptosis of non-small cell lung cancer (NSCLC) cells . It also affects the TGFβ pathway, which is important in the epithelial-to-mesenchymal transition (EMT) process, by down-regulating TGFβR1 and SMAD3 mRNA expression .

Molecular Mechanism

Pioglitazone is a selective agonist at PPARγ . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production .

Temporal Effects in Laboratory Settings

Pioglitazone has been shown to reduce proliferative and invasive abilities and induce apoptosis of NSCLC cells .

Dosage Effects in Animal Models

Pioglitazone has been shown to have anti-inflammatory activity in a high sucrose diet animal model .

Metabolic Pathways

Two novel metabolic pathways for Pioglitazone in hepatocytes have been proposed: 1) N-glucuronidation of the thiazolidinedione ring of Pioglitazone to form a metabolite followed by hydrolysis to another metabolite, and methylation of the mercapto group of the thiazolidinedione ring-opened mercapto .

Eigenschaften

IUPAC Name |

6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c21-16-15(26-18(24)20-16)9-11-1-5-14(6-2-11)25-8-7-13-4-3-12(10-19-13)17(22)23/h1-6,10,15H,7-9H2,(H,22,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOBZACXYXBLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661887 | |

| Record name | 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186751-40-6 | |

| Record name | 3-Pyridinecarboxylic acid, 6-(2-(4-((2,4-dioxo-5-thiazolidinyl)methyl)phenoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186751406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-{4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy}ethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINECARBOXYLIC ACID, 6-(2-(4-((2,4-DIOXO-5-THIAZOLIDINYL)METHYL)PHENOXY)ETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ETW7RPG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

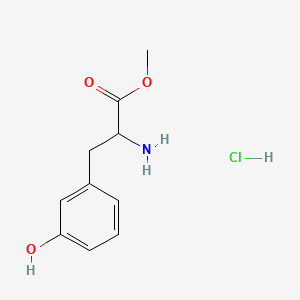

![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)

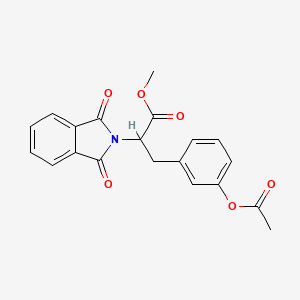

![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B563445.png)